Cas no 145299-86-1 (1,1-DIFLUORO-3-PHENYLPROPAN-2-OL)
1,1-DIFLUORO-3-PHENYLPROPAN-2-OL Chemical and Physical Properties
Names and Identifiers
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- 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL
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- Inchi: 1S/C9H10F2O/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2
- InChI Key: BGEYWCYUHPALBR-UHFFFAOYSA-N
- SMILES: C(F)(F)C(O)CC1=CC=CC=C1
Computed Properties
- Exact Mass: 172.06997126g/mol
- Monoisotopic Mass: 172.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
1,1-DIFLUORO-3-PHENYLPROPAN-2-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX26543-10g |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 10g |
$1907.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-50mg |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-100mg |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-250mg |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-500mg |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-1g |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 1g |
$471.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-2.5g |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 2.5g |
$888.00 | 2024-04-20 | |
| A2B Chem LLC | AX26543-5g |
1,1-difluoro-3-phenyl-2-propanol |
145299-86-1 | 91% | 5g |
$1298.00 | 2024-04-20 | |
| Enamine | EN300-1230920-0.05g |
1,1-difluoro-3-phenylpropan-2-ol |
145299-86-1 | 91% | 0.05g |
$76.0 | 2023-06-08 | |
| Enamine | EN300-1230920-0.1g |
1,1-difluoro-3-phenylpropan-2-ol |
145299-86-1 | 91% | 0.1g |
$113.0 | 2023-06-08 |
1,1-DIFLUORO-3-PHENYLPROPAN-2-OL Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL
1,1-DIFLUORO-3-PHENYLPROPAN-2-OL (CAS No. 145299-86-1): A Comprehensive Overview
The compound 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL (CAS No. 145299-86-1) is a fluorinated alcohol with a unique structure that combines a phenyl group and a fluorinated propane backbone. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research due to its versatile properties and potential applications. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials and bioactive molecules.
Structural Features and Synthesis
The molecular structure of 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL consists of a propane chain where the central carbon is attached to two fluorine atoms and a hydroxyl group (-OH). The terminal carbon is bonded to a phenyl group, which introduces aromaticity and enhances the compound's stability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and oxidation processes. Researchers have recently explored greener synthetic routes using catalytic systems to improve yield and reduce environmental impact.
Physical and Chemical Properties
1,1-DIFLUORO-3-PHENYLPROPAN-2-OL exhibits distinct physical properties due to the presence of both fluorine atoms and the phenyl group. It has a relatively low melting point (-40°C) and a boiling point around 80°C under standard conditions. The compound is sparingly soluble in water but dissolves well in organic solvents such as dichloromethane and ethyl acetate. Its chemical reactivity is primarily influenced by the hydroxyl group, which can participate in various nucleophilic or electrophilic reactions.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with fluorinated functionalities. Recent advancements have demonstrated its utility in synthesizing bioactive compounds, including antiviral agents and anticancer drugs. For instance, studies published in 2023 have shown that derivatives of 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL exhibit potent inhibitory activity against specific enzymes involved in viral replication.
Role in Materials Science
In materials science, 1,1-DIFLUORO-3-PHENYLPROPAN-2-OL has been investigated for its potential as a building block in the development of advanced polymers and coatings. Its fluorinated structure contributes to improved thermal stability and chemical resistance, making it suitable for high-performance materials. Researchers are exploring its use in creating fluoropolymers with enhanced mechanical properties for aerospace and electronics applications.
Environmental Considerations and Safety
While 1,1-DIFLUORO-3-PHENYLPROPAN-2-Ol is not classified as a hazardous chemical under current regulations, proper handling is recommended due to its reactive nature. Recent environmental studies have focused on its biodegradation pathways and potential impact on aquatic ecosystems. Preliminary findings suggest that it undergoes rapid metabolism under aerobic conditions, reducing its environmental persistence.
Future Research Directions
Ongoing research on 1,1-DIFLUORO-3-PHENYLPROPAN-Ol (CAS No. 14529986) is exploring its potential in drug delivery systems and nanotechnology applications. Scientists are also investigating methods to enhance its bioavailability for therapeutic uses while minimizing adverse effects. Collaborative efforts between academia and industry are expected to unlock new avenues for this versatile compound.
In conclusion, 1,1-DIFLUORO-OH (CAS No. 86) stands out as a key molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in chemistry and beyond.
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